molecular formula C17H17N3O3S B5805073 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone

2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone

Cat. No. B5805073
M. Wt: 343.4 g/mol
InChI Key: BQADNUDIHQLBTQ-UHFFFAOYSA-N
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Description

2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is also known as MTQNE and belongs to the family of quinazolinone derivatives.

Mechanism of Action

The mechanism of action of MTQNE is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
MTQNE has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, MTQNE has been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MTQNE in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, MTQNE has been found to be relatively non-toxic to normal cells, making it a safer alternative to traditional cancer treatments.
However, there are also some limitations associated with the use of MTQNE in lab experiments. One of the major limitations is its solubility in aqueous solutions. This makes it difficult to administer in vivo and limits its potential applications.

Future Directions

There are several future directions for the research on MTQNE. One of the major directions is the development of new cancer treatments based on this compound. Researchers are also exploring the use of MTQNE for the treatment of other diseases such as inflammation and neurodegenerative disorders.
Another future direction is the development of new synthesis methods for MTQNE. Researchers are exploring new methods that could improve the yield and purity of the compound.
Conclusion:
In conclusion, MTQNE is a promising compound that has potential applications in various research fields. Its potent anti-cancer activity and anti-inflammatory properties make it a promising candidate for the development of new treatments for cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of MTQNE involves the reaction of 2-nitrobenzaldehyde with 4-methyl-2-aminobenzothiazole in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-nitrobenzoyl chloride to obtain the final product. This synthesis method has been reported in various research papers and has been found to be efficient and reproducible.

Scientific Research Applications

MTQNE has been extensively studied for its potential applications in various research fields. One of the major areas of research is cancer treatment. Studies have shown that MTQNE has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
MTQNE has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-14-7-2-3-8-15(14)19-17(18-11)24-10-16(21)12-5-4-6-13(9-12)20(22)23/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADNUDIHQLBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

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